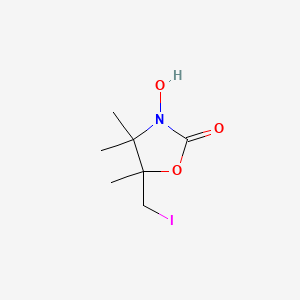
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its unique structure, which includes a hydroxyl group, an iodomethyl group, and three methyl groups attached to the oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one with iodomethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the iodomethyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: The compound can undergo reduction reactions to remove the iodomethyl group or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups replacing the iodomethyl group.
Oxidation: Formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: Formation of deiodinated or reduced oxazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of oxazolidinone-based antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt the function of enzymes or proteins, leading to antimicrobial or antifungal effects. Additionally, the oxazolidinone ring structure can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid contains a fluorophenyl group and lacks the iodomethyl group.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism of action, targeting bacterial cell wall synthesis. It contains a similar oxazolidinone ring but lacks the iodomethyl and trimethyl groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
824950-53-0 |
|---|---|
Molekularformel |
C7H12INO3 |
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
3-hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
InChI-Schlüssel |
HQMLXGYZCOBHHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=O)N1O)(C)CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



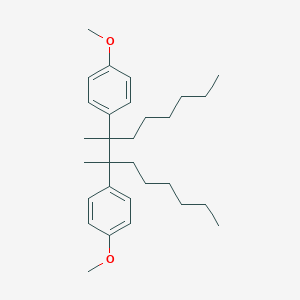

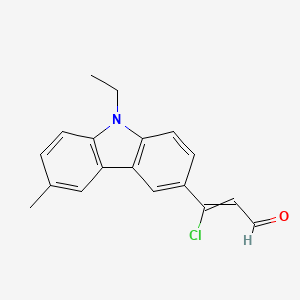
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
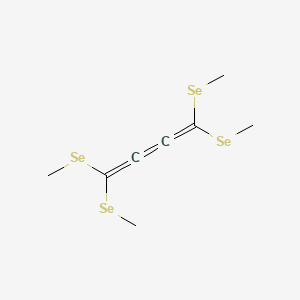

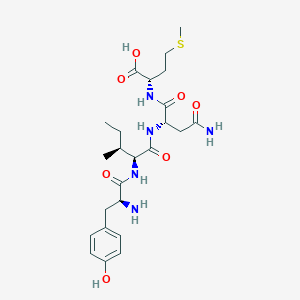
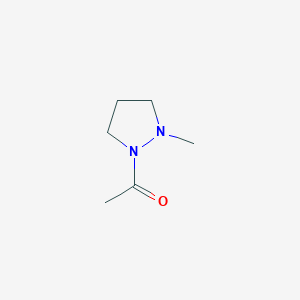
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)

